molecular formula C32H25N3O5 B112252 1H-1,4-Benzodiazepine-1-acetic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-5-phenyl- CAS No. 204322-85-0

1H-1,4-Benzodiazepine-1-acetic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-5-phenyl-

Cat. No. B112252
CAS RN: 204322-85-0
M. Wt: 531.6 g/mol
InChI Key: WCXYOLGTVDFYTE-UHFFFAOYSA-N
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Description

1H-1,4-Benzodiazepine-1-acetic acid, 3-[[(9h-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-5-phenyl-

Scientific Research Applications

Organic Synthesis

Benzodiazepines are key scaffolds in organic chemistry, and this compound is no exception. It serves as an intermediate in the synthesis of more complex molecules. Its structure is versatile for modifications, allowing chemists to synthesize a wide range of derivatives with varied biological activities .

Medicinal Chemistry

In medicinal chemistry, benzodiazepines like this compound are explored for their therapeutic potential. They have been historically significant in developing drugs with antidepressant, anticonvulsant, muscle relaxant, anxiolytic, antiepileptic, hypnotic, and sedative properties .

Anticonvulsant Research

The benzodiazepine core is crucial for research into anticonvulsant drugs. This compound’s structure can bind to GABA receptors in the brain, which are involved in reducing neuronal excitability and thus can be pivotal in developing new anticonvulsant therapies .

Anxiolytic Agents

As an anxiolytic agent, this compound can be studied for its efficacy in reducing anxiety. Benzodiazepines are known for their role in enhancing the effect of the neurotransmitter GABA, which can induce a calming effect on the nervous system .

Sedation and Hypnotics

The sedative and hypnotic effects of benzodiazepines are well-documented. This compound can be used to investigate new sedatives and hypnotics that are safer and have fewer side effects than existing medications .

Muscle Relaxants

Research into muscle relaxants also benefits from benzodiazepines. This compound could lead to the development of new muscle relaxants that are more targeted and have reduced risk of dependency .

Antidepressant Properties

Exploring the antidepressant properties of benzodiazepines is another application. This compound may contribute to the discovery of novel antidepressants that act faster and are more effective than current options .

Neuropharmacology

Finally, in neuropharmacology, this compound can be used to study the intricate mechanisms of neuronal signaling and neurotransmitter regulation. It can help in understanding how benzodiazepines interact with various receptors and ion channels in the nervous system .

properties

IUPAC Name

2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxo-5-phenyl-3H-1,4-benzodiazepin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H25N3O5/c36-28(37)18-35-27-17-9-8-16-25(27)29(20-10-2-1-3-11-20)33-30(31(35)38)34-32(39)40-19-26-23-14-6-4-12-21(23)22-13-5-7-15-24(22)26/h1-17,26,30H,18-19H2,(H,34,39)(H,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXYOLGTVDFYTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C(=O)N(C3=CC=CC=C32)CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373293
Record name [3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

531.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-1,4-Benzodiazepine-1-acetic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-5-phenyl-

CAS RN

204322-85-0
Record name [3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-3-amino-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepine-1-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-1,4-Benzodiazepine-1-acetic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-5-phenyl-
Reactant of Route 2
1H-1,4-Benzodiazepine-1-acetic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-5-phenyl-
Reactant of Route 3
1H-1,4-Benzodiazepine-1-acetic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-5-phenyl-
Reactant of Route 4
1H-1,4-Benzodiazepine-1-acetic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-5-phenyl-
Reactant of Route 5
1H-1,4-Benzodiazepine-1-acetic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-5-phenyl-
Reactant of Route 6
Reactant of Route 6
1H-1,4-Benzodiazepine-1-acetic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-5-phenyl-

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